Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate
Description
Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a methoxy-linked isoxazole ring and a 3,4-dichlorophenyl group.
Properties
IUPAC Name |
methyl 3-[[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO4S/c1-21-16(20)15-13(4-5-24-15)22-8-10-7-14(23-19-10)9-2-3-11(17)12(18)6-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYHGRDVHLNARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling.
Methoxy Group Addition: The methoxy group is typically introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol or other alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Biological Activities
Research has demonstrated that methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In comparative studies, it exhibited a minimum inhibitory concentration (MIC) lower than several conventional antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
- Antioxidant Properties : Preliminary studies suggest that the compound possesses antioxidant capabilities, which may be beneficial in protecting cells from oxidative stress .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can be pivotal in designing drugs targeting diseases where these enzymes play a significant role .
Study on Antimicrobial Efficacy
A study conducted to evaluate the antimicrobial efficacy of this compound involved testing against a panel of bacterial strains. The results indicated that the compound outperformed several standard antibiotics, suggesting its potential as a new antimicrobial agent.
Research on Antioxidant Activity
In another study focused on the antioxidant activity of this compound, researchers assessed its ability to scavenge free radicals. The results indicated significant antioxidant activity, supporting further exploration into its application in treating oxidative stress-related conditions.
Data Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action of Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Esters
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate () shares a thiophene-ester backbone but differs in substituents and oxidation state. The benzo[b]thiophene system in this analog introduces fused aromaticity, which may increase rigidity and π-π stacking interactions compared to the non-fused thiophene in the target compound. The analog’s melting point (153–156°C) and IR data (νmax 1777, 1715 cm⁻¹) suggest higher polarity than the target compound, which lacks hydroxyl groups .
Isoxazole-Containing Compounds
Chlorinated aromatic groups are common in pesticides (e.g., sulfonylurea herbicides in ), where they enhance stability and bioactivity. The dichlorophenyl group may confer resistance to metabolic degradation compared to non-halogenated analogs, as seen in agrochemicals like metsulfuron-methyl .
Methyl Esters in Agrochemicals
Methyl esters of sulfonylurea herbicides (), such as metsulfuron-methyl, share ester functionalities critical for herbicidal activity. However, the target compound’s thiophene-isoxazole scaffold diverges from the triazine-based sulfonylureas. This structural difference likely alters mode of action; sulfonylureas inhibit acetolactate synthase, whereas the target compound’s activity (if pesticidal) might involve alternative pathways, such as sodium channel modulation, common in isoxazole insecticides .
Data Table: Key Properties of Comparable Compounds
Research Findings and Limitations
- Synthesis: The target compound’s synthesis likely involves coupling a 5-(3,4-dichlorophenyl)-3-isoxazolylmethanol derivative with a methyl 3-hydroxy-2-thiophenecarboxylate precursor. This contrasts with ’s triazole synthesis, which uses InCl₃ catalysis, and ’s BF₃-mediated acetylation .
- Stability : The ester group may confer hydrolytic instability under basic conditions, a limitation shared with sulfonylurea herbicides .
Biological Activity
Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H11Cl2NO4S, with a molecular weight of 384.24 g/mol. The compound features a thiophene ring, an isoxazole moiety, and a dichlorophenyl group, which contribute to its unique chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H11Cl2NO4S |
| Molecular Weight | 384.24 g/mol |
| Purity | >90% |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The presence of the isoxazole and thiophene rings may enhance these effects through interaction with specific cellular pathways.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is potential for this compound to affect neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT), which are critical in mood regulation and addiction therapies.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways related to cancer progression and inflammation.
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect on cancer cells .
Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological profile of the compound. It was found to inhibit DAT with an IC50 value comparable to established inhibitors, indicating its potential as a therapeutic agent in treating disorders like cocaine addiction .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Isoxazole formation | 3,4-Dichlorobenzonitrile oxide, propargyl alcohol, 1,4-dioxane, reflux | 65–75% | |
| Thiophene coupling | DEAD, PPh₃, THF, 0°C → RT | 50–60% |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key variables to optimize:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in coupling steps, while 1,4-dioxane improves cyclization efficiency .
- Catalyst Screening: Transition-metal catalysts (e.g., CuI for click chemistry) or organocatalysts (e.g., DMAP) can accelerate isoxazole-thiophene conjugation .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., acylation), while reflux is critical for cyclization .
- Workup Strategies: Use of aqueous washes (e.g., NaHCO₃ for acid removal) and drying agents (MgSO₄) improves purity .
Case Study: A 15% yield increase was achieved by replacing THF with DMF in the Mitsunobu reaction, attributed to better solubility of the hydroxyl intermediate .
Structural Analysis: What advanced techniques confirm molecular structure and purity?
Methodological Answer:
- X-ray Crystallography: Resolves crystal packing and bond angles. For example, a derivative with a dichlorophenyl-isoxazole moiety showed a monoclinic system (P21/c space group, β = 98.36°) .
- Multinuclear NMR: ¹H/¹³C NMR identifies substitution patterns (e.g., thiophene C=O at ~165 ppm, isoxazole protons at 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 412.9872 for C₁₆H₁₀Cl₂NO₄S) .
- HPLC-PDA: Quantifies purity (>95%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. Table 2: Key Spectroscopic Data
| Technique | Critical Peaks/Signals | Reference |
|---|---|---|
| ¹³C NMR | 160.2 ppm (C=O, thiophene), 162.5 ppm (isoxazole C-O) | |
| IR | 1720 cm⁻¹ (ester C=O), 1580 cm⁻¹ (C=N) |
Data Contradictions: How to resolve discrepancies in spectroscopic data between batches?
Methodological Answer:
- Batch Comparison: Re-analyze identical batches using standardized protocols (e.g., same NMR solvent, temperature).
- Impurity Profiling: LC-MS/MS identifies byproducts (e.g., dechlorinated analogs or ester hydrolysis products) .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09/B3LYP/6-31G*) .
Example: A reported δ 7.3 ppm doublet for aromatic protons shifted to δ 7.1 ppm due to residual DMSO-d₆; deuterated chloroform resolved the issue .
Biological Activity: How to design assays for evaluating bioactivity based on structural analogs?
Methodological Answer:
Q. Table 3: Example Antimicrobial Results (Analog Data)
| Compound | MIC (μg/mL) S. aureus | Docking Score (kcal/mol) |
|---|---|---|
| Analog A | 12.5 | -8.2 |
| Target Compound | 6.25 | -9.1 |
Safety: What precautions are critical when handling hazardous intermediates?
Methodological Answer:
- Chlorinated Intermediates: Use fume hoods, nitrile gloves, and sealed reactors to avoid inhalation/contact .
- Azide Compounds (e.g., DEAD): Store in flame-resistant cabinets; avoid contact with metals to prevent explosions .
- Waste Disposal: Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before aqueous disposal .
Reference: A 2021 study reported severe dermatitis from improper handling of 3,4-dichlorophenyl precursors; PPE compliance reduced incidents by 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
